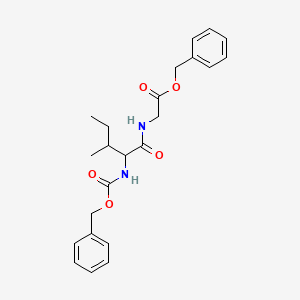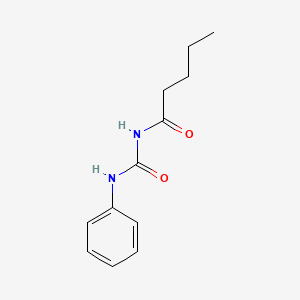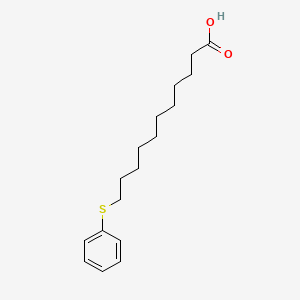![molecular formula C21H10Cl12O3S B11949395 1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid CAS No. 67102-96-9](/img/structure/B11949395.png)
1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid is a complex organic compound characterized by its unique hexacyclic structure and multiple chlorine substitutions. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[142114,702,1503,809,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid involves multiple steps, including chlorination and cyclization reactions The industrial production typically starts with a precursor compound, which undergoes a series of chlorination reactions under controlled conditions to introduce the chlorine atoms This is followed by cyclization to form the hexacyclic structure
Análisis De Reacciones Químicas
1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chlorinated hydrocarbons.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and hexacyclic structure allow it to bind to specific sites on proteins, altering their function and activity. This can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid can be compared with other chlorinated hydrocarbons and hexacyclic compounds. Similar compounds include:
Hexachlorocyclohexane: A chlorinated hydrocarbon with a simpler structure and different chemical properties.
Dodecachloropentacycloicosane: Another complex chlorinated hydrocarbon with a different ring structure.
Chlorinated biphenyls: Compounds with multiple chlorine atoms and biphenyl structures, used in various industrial applications.
The uniqueness of this compound lies in its hexacyclic structure and the presence of multiple chlorine atoms, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
67102-96-9 |
|---|---|
Fórmula molecular |
C21H10Cl12O3S |
Peso molecular |
767.8 g/mol |
Nombre IUPAC |
1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid |
InChI |
InChI=1S/C21H10Cl12O3S/c1-4-2-5-6(3-7(4)37(34,35)36)9-11(19(29)15(25)13(23)17(9,27)21(19,32)33)10-8(5)16(26)12(22)14(24)18(10,28)20(16,30)31/h2-3,8-11H,1H3,(H,34,35,36) |
Clave InChI |
CPOACDLLNDIBSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1S(=O)(=O)O)C3C(C4C2C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11949354.png)








